molecular formula C6H14ClNO3 B13633102 Methyl5-amino-2-hydroxypentanoatehydrochloride

Methyl5-amino-2-hydroxypentanoatehydrochloride

Cat. No.: B13633102
M. Wt: 183.63 g/mol
InChI Key: NNFYCUPKZAOMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-hydroxypentanoate hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl It is a derivative of pentanoic acid and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-hydroxypentanoate hydrochloride typically involves the esterification of 5-amino-2-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of methyl 5-amino-2-hydroxypentanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-hydroxypentanoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 5-amino-2-oxopentanoic acid or 5-amino-2-hydroxypentanoic acid.

    Reduction: Formation of 5-amino-2-hydroxypentylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-hydroxypentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-hydroxypentanoate hydrochloride
  • Methyl 4-amino-2-hydroxypentanoate hydrochloride
  • Methyl 5-amino-3-hydroxypentanoate hydrochloride

Uniqueness

Methyl 5-amino-2-hydroxypentanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl 5-amino-2-hydroxypentanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-10-6(9)5(8)3-2-4-7;/h5,8H,2-4,7H2,1H3;1H

InChI Key

NNFYCUPKZAOMRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.